2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
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Overview
Description
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C6H10ClNO3S It is characterized by the presence of a chloroacetamide group and a dioxothiolan ring
Mechanism of Action
Biochemical Pathways:
While specific pathways are not well-defined, we can explore potential downstream effects. For instance:
- Antiviral Activity : Some indole derivatives (to which this compound belongs) exhibit antiviral properties . It’s possible that 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide interferes with viral replication or host cell processes.
Pharmacokinetics (ADME Properties):
Unfortunately, specific pharmacokinetic data for this compound are scarce
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and humidity can influence the compound’s behavior. Additionally, interactions with other co-administered drugs or dietary components may affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with a thiolane-1,1-dioxide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the dioxothiolan ring can lead to the formation of thiolane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reactions are typically carried out in polar solvents like ethanol or water at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides and thiolane derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiolane derivatives.
Scientific Research Applications
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Comparison with Similar Compounds
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide can be compared with other similar compounds, such as:
- 2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylacetamide
- 2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylpropanamide
- N-butyl-2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the chloroacetamide group and the dioxothiolan ring in this compound makes it distinct and valuable for specific applications.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYROJFXBFTDBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378188 |
Source
|
Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5612-41-9 |
Source
|
Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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